molecular formula C18H20O2 B11704380 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol CAS No. 36744-82-8

4-[1-(3-Methoxyphenyl)cyclopentyl]phenol

Cat. No.: B11704380
CAS No.: 36744-82-8
M. Wt: 268.3 g/mol
InChI Key: DWAWHEKTGBPHCA-UHFFFAOYSA-N
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Description

4-[1-(3-Methoxyphenyl)cyclopentyl]phenol is an organic compound with the molecular formula C18H20O2 It is a phenolic compound characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol typically involves the reaction of 3-methoxyphenylcyclopentyl ketone with phenol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Methoxyphenyl)cyclopentyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-[1-(3-Methoxyphenyl)cyclopentyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(3-Hydroxyphenyl)cyclopentyl]phenol
  • 4-[1-(3-Methylphenyl)cyclopentyl]phenol
  • 4-[1-(3-Chlorophenyl)cyclopentyl]phenol

Uniqueness

4-[1-(3-Methoxyphenyl)cyclopentyl]phenol is unique due to the presence of the methoxy group, which can enhance its biological activity and solubility compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

36744-82-8

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[1-(3-methoxyphenyl)cyclopentyl]phenol

InChI

InChI=1S/C18H20O2/c1-20-17-6-4-5-15(13-17)18(11-2-3-12-18)14-7-9-16(19)10-8-14/h4-10,13,19H,2-3,11-12H2,1H3

InChI Key

DWAWHEKTGBPHCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)C3=CC=C(C=C3)O

Origin of Product

United States

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